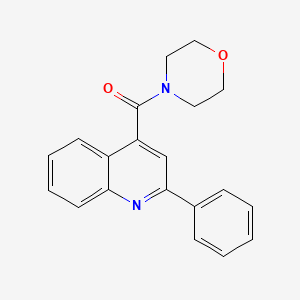

4-(4-morpholinylcarbonyl)-2-phenylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(4-morpholinylcarbonyl)-2-phenylquinoline” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The morpholinylcarbonyl group attached to the quinoline could potentially alter its properties and make it suitable for specific applications.

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline ring (a fused benzene and pyridine ring) with a phenyl group at the 2-position and a morpholinylcarbonyl group at the 4-position .Chemical Reactions Analysis

As for the chemical reactions, quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the morpholinylcarbonyl and phenyl groups could influence the reactivity of the quinoline ring.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the morpholinylcarbonyl and phenyl groups .Applications De Recherche Scientifique

Organic Synthesis

Morpholine derivatives are widely used in organic synthesis due to their versatility as intermediates. The compound can act as a building block for the synthesis of various heterocyclic compounds. Its morpholine moiety is particularly useful in creating bioactive molecules that can interact with biological targets through hydrogen bonding and dipole interactions .

Pharmaceutical Research

In pharmaceutical research, morpholine and its derivatives exhibit a range of biological activities. They are explored for their potential as inhibitors of enzymes like monoacylglycerol lipase and fatty acid amide hydrolase, which are relevant in pain management and neurodegenerative diseases . The phenylquinoline part of the molecule could be modified to enhance its drug-like properties and optimize interaction with biological receptors.

Agricultural Chemistry

Compounds containing morpholine rings are used in agriculture as fungicides and growth regulators. The specific compound could be investigated for its efficacy in protecting crops from fungal pathogens or as a growth modulator due to its potential bioactivity .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

morpholin-4-yl-(2-phenylquinolin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-20(22-10-12-24-13-11-22)17-14-19(15-6-2-1-3-7-15)21-18-9-5-4-8-16(17)18/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVPHNNHIIYMME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352078 |

Source

|

| Record name | Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- | |

CAS RN |

88067-73-6 |

Source

|

| Record name | Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5599428.png)

![N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5599436.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5599439.png)

![[(3R*,5R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5599447.png)

![ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)

![N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)

![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)

![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)

![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)

![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)

![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)

![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)